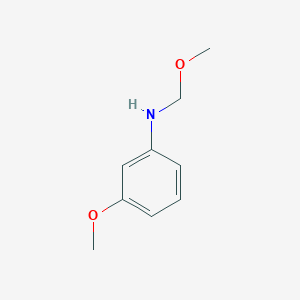

3-methoxy-N-(methoxymethyl)aniline

Description

Properties

CAS No. |

253597-52-3 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-methoxy-N-(methoxymethyl)aniline |

InChI |

InChI=1S/C9H13NO2/c1-11-7-10-8-4-3-5-9(6-8)12-2/h3-6,10H,7H2,1-2H3 |

InChI Key |

HMKAOFLTPLZDBZ-UHFFFAOYSA-N |

Canonical SMILES |

COCNC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Biological Activity

3-Methoxy-N-(methoxymethyl)aniline is an organic compound notable for its unique functional groups, which contribute to its biological activity. This article aims to provide a comprehensive overview of its biological interactions, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 195.24 g/mol

- Functional Groups : Contains a methoxy group (-OCH) and a methoxymethyl group (-OCHCH) attached to an aniline backbone.

The presence of these functional groups significantly influences the compound's reactivity and biological interactions, particularly in modulating enzyme activity and receptor binding.

Enzyme Interactions

Research indicates that 3-methoxy-N-(methoxymethyl)aniline interacts with various enzymes, affecting metabolic pathways. The methoxymethyl group enhances its binding affinity to specific enzymes, potentially leading to modulation of biochemical pathways. For instance, studies have shown that this compound may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Receptor Binding

The compound's structural characteristics allow it to bind effectively to certain receptors, which may play a role in therapeutic applications. Preliminary studies suggest that it could interact with neurotransmitter receptors, impacting neurological functions. This interaction is particularly relevant in the context of developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of 3-methoxy-N-(methoxymethyl)aniline:

- Antioxidant Activity : A study demonstrated that compounds with similar structures exhibit significant antioxidant properties, suggesting that 3-methoxy-N-(methoxymethyl)aniline may also possess this activity. This property can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes, leading to cell death .

- Pharmacological Applications : Investigations into the pharmacological applications highlight its potential as a lead compound in drug development, particularly for conditions related to inflammation and cancer due to its ability to modulate inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-methoxy-N-(methoxymethyl)aniline, a comparison with structurally similar compounds can be insightful:

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly influence electronic properties and reactivity:

Key Observations :

Nitrogen Substituent Effects

The N-substituent modulates steric bulk, solubility, and biological activity:

Key Observations :

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-(methoxymethyl)aniline, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via alkylation of 3-methoxyaniline with methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions. A common method involves using potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C). Optimization strategies include controlling stoichiometric ratios (1:1.2 molar ratio of aniline to alkylating agent), inert atmosphere to prevent oxidation, and post-reaction purification via column chromatography to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing 3-methoxy-N-(methoxymethyl)aniline, and how can data interpretation resolve structural ambiguities?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns on the aromatic ring and methoxymethyl group. For example, the methoxy protons appear as singlets at ~3.3 ppm, while the N-methoxymethyl group shows characteristic splitting patterns .

- IR Spectroscopy : To identify N–H stretching (3300–3500 cm⁻¹) and C–O bonds (1050–1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₁NO, [M+H]⁺ = 138.0913) and detects fragmentation patterns .

Q. What are the key stability considerations and recommended storage protocols for 3-methoxy-N-(methoxymethyl)aniline to prevent degradation?

The compound is sensitive to moisture and oxidation. Storage under inert gas (argon or nitrogen) at room temperature (RT) in amber glass vials is recommended. Purity should be verified periodically via HPLC (>97% by area), and degradation products (e.g., oxidized quinones) monitored using TLC or GC-MS .

Advanced Research Questions

Q. How does the electronic structure of 3-methoxy-N-(methoxymethyl)aniline influence its reactivity in electrophilic aromatic substitution (EAS) reactions?

The methoxy group at the meta position donates electron density via resonance, activating the aromatic ring toward EAS. Computational studies (e.g., DFT) reveal enhanced nucleophilicity at the para position relative to the methoxy group, directing substitutions to C4. This regioselectivity is critical for designing derivatives for drug discovery .

Q. What strategies can be employed to utilize 3-methoxy-N-(methoxymethyl)aniline as a building block in multi-step syntheses of heterocyclic compounds?

The compound serves as a precursor for:

- Thiazole derivatives : React with thioureas or α-haloketones to form thiazole cores, as demonstrated in the synthesis of antimicrobial agents .

- Indole analogs : Cyclization via Buchwald-Hartwig coupling or palladium-catalyzed reactions . Reaction yields are improved by microwave-assisted synthesis (120°C, 30 min) and catalyst screening (e.g., Pd(PPh₃)₄ vs. Xantphos) .

Q. How can computational chemistry methods predict the interaction between 3-methoxy-N-(methoxymethyl)aniline and biological targets observed in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like cytochrome P450 or kinases. For example, the methoxymethyl group forms hydrogen bonds with catalytic residues (e.g., Asp168 in HIV-1 protease), while the aromatic ring engages in π-π stacking with hydrophobic pockets .

Q. What analytical approaches are required to resolve contradictions in reported biological activity data for 3-methoxy-N-(methoxymethyl)aniline derivatives?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) arise from variations in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.